molecular formula C9H12O4 B13181543 2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid

2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid

Cat. No.: B13181543
M. Wt: 184.19 g/mol
InChI Key: RFKVXMNVANQFNE-UHFFFAOYSA-N
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Description

2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid is a high-purity chemical compound with the CAS Number 63702-41-0. It has a molecular formula of C 9 H 12 O 4 and an average molecular weight of 184.19 g/mol . This compound is characterized by its dioxocyclohexyl ring structure substituted with an acetic acid group, making it a valuable intermediate in organic synthesis and metabolomics research. Compounds with similar dioxo and carboxylic acid functional groups are frequently profiled in advanced research using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to understand complex biological systems . Researchers may utilize this compound as a building block for the synthesis of more complex molecules or as an analytical standard in method development. Handling and Storage: This product requires cold-chain transportation and appropriate storage to maintain its stability and integrity. Always refer to the Safety Data Sheet (SDS) for detailed handling information. Notice: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, or for administration to humans.

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

2-(1-methyl-2,6-dioxocyclohexyl)acetic acid

InChI

InChI=1S/C9H12O4/c1-9(5-8(12)13)6(10)3-2-4-7(9)11/h2-5H2,1H3,(H,12,13)

InChI Key

RFKVXMNVANQFNE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CCCC1=O)CC(=O)O

Origin of Product

United States

Preparation Methods

Michael-Claisen Double Addition Strategy

One prominent method involves a regioselective and consecutive Michael and Claisen-type reaction starting from acetone or substituted acetone with ethyl acrylate under basic conditions.

  • Reagents and Conditions:

    • Base: Sodium hydride (NaH), 1.5 to 2 equivalents relative to ketone.
    • Michael acceptor: Ethyl acrylate or substituted ethyl acrylate, 1 to 2 equivalents.
    • Solvent: Toluene, tetrahydrofuran (THF), or benzene.
    • Temperature: -10°C to 0°C.
  • Mechanism:

    • Initial Michael addition of the enolate of cyclohexane-1,3-dione to ethyl acrylate.
    • Followed by intramolecular Claisen condensation to form the substituted cyclohexane-1,3-dione framework.
  • Outcome:

    • Formation of substituted cyclohexane-1,3-dione derivatives with methyl substitution at position 1 and ester functionality at position 2.
    • Subsequent hydrolysis of the ester to the corresponding acetic acid derivative.
  • Applications:

    • This method is versatile for synthesizing various substituted cyclohexane-1,3-diones including this compound.
    • The compound serves as an intermediate for biologically active molecules and herbicidal agents.

(Table 1 summarizes typical reaction parameters and yields from patent US8916723B2.)

Parameter Value/Range Notes
Base (NaH) equivalents 1.5 – 2.0 Relative to ketone
Ethyl acrylate equiv. 1.0 – 2.0 Michael acceptor
Solvent Toluene, THF, Benzene Dry solvents preferred
Temperature -10°C to 0°C Low temp for regioselectivity
Reaction time Several hours Monitored by TLC
Purification Extraction with hexane, EtOAc, DCM/chloroform Column chromatography
Yield Moderate to high (50-80%) Depends on substrate and scale

Alkylation of 1,3-Cyclohexanediones

Another approach involves direct alkylation of 1,3-cyclohexanedione derivatives with haloacetates or haloacetic acid derivatives.

  • Procedure:

    • Dissolve 1,3-cyclohexanedione in dry acetone or acetonitrile.
    • Add a base such as potassium carbonate (K2CO3) or sodium hydride.
    • Slowly add ethyl bromoacetate or similar alkyl halide.
    • Stir at reflux or room temperature for several hours.
    • Workup includes filtration, concentration, and purification by chromatography.
    • Hydrolysis of ester to acid via alkaline hydrolysis (KOH in MeOH/H2O), followed by acidification.
  • Example:

    • Ethyl bromoacetate alkylation followed by hydrolysis yields this compound after purification.

(Table 2 illustrates a representative alkylation and hydrolysis sequence.)

Step Reagents/Conditions Outcome
Alkylation 1,3-cyclohexanedione, K2CO3, ethyl bromoacetate, reflux 4 h Formation of ethyl ester derivative
Hydrolysis KOH/MeOH-H2O, room temp, 5 h Conversion to acetic acid
Acidification 35% HCl to pH 2-3 Precipitation of acid product
Purification Extraction with ethyl acetate Pure acid obtained
Yield ~70-80% overall High purity acid

Oxidation and Functional Group Transformations

In some protocols, methyl substitution at position 1 is introduced via methylation of cyclohexane-1,3-dione prior to alkylation. Oxidation steps may be employed to install keto groups selectively.

  • Typical methylation:

    • Use methyl iodide or dimethyl sulfate with base to methylate the active methylene group.
  • Keto group installation:

    • Oxidizing agents such as urea hydrogen peroxide complex with trifluoroacetic anhydride can be used to oxidize intermediates to diketones.

Purification and Characterization

  • Purification techniques include:

    • Column chromatography on neutral alumina or silica gel.
    • Distillation under reduced pressure (e.g., Kugelrohr apparatus).
    • Recrystallization from ethanol or ethyl acetate.
  • Characterization data typically reported:

    • 1H and 13C NMR (chemical shifts consistent with cyclohexane-1,3-dione and acetic acid moieties).
    • IR spectroscopy showing characteristic keto (around 1730 cm^-1) and acid carbonyl stretches.
    • Melting points and mass spectrometry data for confirmation.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Michael-Claisen Reaction NaH, ethyl acrylate, toluene, -10 to 0°C Regioselective, versatile Requires careful temperature control
Alkylation of 1,3-dione K2CO3 or NaH, ethyl bromoacetate, reflux Straightforward, good yields May need multiple purification steps
Methylation + Oxidation Methyl iodide, urea H2O2 complex, TFAA Allows substitution control Additional steps increase complexity

Research Findings and Notes

  • The Michael-Claisen process is well-documented for producing substituted cyclohexane-1,3-diones efficiently under mild conditions with good stereocontrol.
  • Alkylation routes provide a modular approach but may require optimization of base and solvent to minimize side reactions.
  • Oxidation methods using urea hydrogen peroxide and trifluoroacetic anhydride enable selective formation of 2,6-diketone moieties on the cyclohexane ring.
  • Purification by distillation under reduced pressure is effective for removing impurities and isolating the ester intermediates before hydrolysis.
  • The compound is a valuable intermediate for synthesizing biologically active heterocycles and natural product analogues.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The acetic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products Formed

    Oxidation: Formation of cyclohexane-1,2-dione derivatives.

    Reduction: Formation of 2-(1-Methyl-2,6-dihydroxycyclohexyl)acetic acid.

    Substitution: Formation of esters or amides depending on the reagents used.

Scientific Research Applications

2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators.

Comparison with Similar Compounds

Key Differences :

  • Core Structure : Contains a cyclohexene ring (unsaturated) with hydroxyl (-OH), methyl (at C-2 and C-6), and ketone (C-4) groups.
  • Functional Groups : Hydroxyl and ketone groups enhance polarity compared to the fully saturated cyclohexane core of the target compound.
  • Reactivity: The hydroxyl group may facilitate hydrogen bonding, while the unsaturated ring could increase susceptibility to electrophilic addition.

([(2,6-Dioxocyclohexylidene)methyl]amino)acetic Acid

Key Differences :

  • Substituents : Features an imine linkage (-CH=N-) bridging the cyclohexylidene core to the acetic acid group.
  • Molecular Formula: C₉H₁₁NO₄ (MW: ~209.19) vs. C₉H₁₂O₄ for the target compound.
  • Bioactivity: The amino group may confer chelating properties or interactions with biological targets, distinguishing it from the purely ketone-functionalized target compound. Synthesis: Likely synthesized via condensation reactions, highlighting divergent synthetic pathways .

2-(2,6,6-Trimethylcyclohexen-1-yl)acetic Acid

Key Differences :

  • Core Structure : Cyclohexene ring with methyl groups at C-2 and C-6 but lacks ketone groups.
  • Applications: Structural similarity to terpenoid derivatives suggests uses in fragrance or polymer industries .

2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid

Key Differences :

  • Substituents: Contains an amino-oxoethyl (-NH-C(=O)-CH₂-) group instead of a methyl-dioxo system.
  • Bioactivity : Reported as a biochemical reagent for studying protein interactions, indicating specialized applications in enzymology .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Properties/Applications Reference
2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid C₉H₁₂O₄ 184.19 Methyl, dioxo, acetic acid Hypothesized biochemical applications N/A
1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic acid C₁₁H₁₆O₄ 212.24 Hydroxyl, methyl, ketone Organic synthesis, natural products
([(2,6-Dioxocyclohexylidene)methyl]amino)acetic acid C₉H₁₁NO₄ 209.19 Imine, dioxo, acetic acid Chelation, synthetic intermediates
2-(2,6,6-Trimethylcyclohexen-1-yl)acetic acid C₁₁H₁₈O₂ 182.26 Methyl, cyclohexene Fragrance, polymer additives
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid C₁₀H₁₇NO₃ 199.25 Amino-oxoethyl, acetic acid Protein interaction studies

Research Implications and Gaps

  • Synthetic Challenges : The dioxocyclohexyl core in the target compound may require specialized oxidation steps, contrasting with the hydroxylation or alkylation routes used for analogs .
  • Solubility and Stability : Ketone groups in the target compound likely enhance water solubility compared to methyl-substituted analogs but may reduce thermal stability.
  • Biological Relevance: Amino- or hydroxyl-containing analogs show clearer bioactivity profiles, suggesting the target compound’s utility may depend on further functionalization .

Biological Activity

2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₂O₄, and it features a cyclohexane ring with two keto groups and a methyl substituent. Its structure suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition and antibacterial activity.

Antibacterial Properties

Research indicates that acetic acid derivatives exhibit significant antibacterial activity. A study highlighted the effectiveness of acetic acid against biofilm-producing pathogens, demonstrating minimum inhibitory concentrations (MICs) between 0.16% and 0.31% against various isolates. The compound was also able to prevent biofilm formation and eradicate mature biofilms within three hours of exposure .

Enzyme Inhibition

The compound's structural analogs have been evaluated for their ability to inhibit protein kinases. For instance, substituted indeno[1,2-b]indoles were shown to inhibit human protein kinase CK2 with IC₅₀ values in the submicromolar range. This suggests that similar derivatives of this compound may also exhibit potent enzyme inhibition properties .

Study on Antimicrobial Efficacy

A study focused on the synthesis of aminoketone antibacterial medications using zinc oxide nanoparticles as catalysts demonstrated that derivatives related to this compound showed promising antibacterial activity against strains like Staphylococcus aureus and Enterococcus faecalis. The compound’s derivatives exhibited effective concentrations as low as 0.12 μg/mL against these pathogens .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Biofilm Formation : By disrupting the ability of bacteria to form biofilms, which are protective layers that enhance bacterial resistance to antibiotics.
  • Enzyme Inhibition : Targeting specific kinases involved in cellular signaling pathways, potentially leading to apoptosis in cancer cells.

Data Table: Biological Activity Overview

Activity TypeTest Organism/TargetObserved EffectReference
AntibacterialVarious pathogensMIC: 0.16% - 0.31%
Enzyme InhibitionHuman Protein Kinase CK2IC₅₀: Submicromolar range
AntibacterialStaphylococcus aureusEffective at 0.12 μg/mL
Biofilm PreventionBiofilm-producing pathogensPrevented formation

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